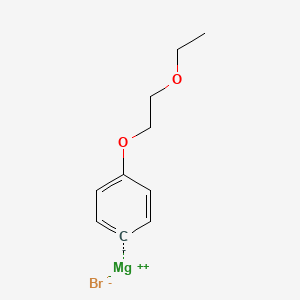![molecular formula C6H6F4 B13423016 Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[220]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) is a unique organic compound characterized by its bicyclic structure and the presence of four fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) typically involves the fluorination of bicyclo[2.2.0]hexa-1,3,5-triene. One common method includes the use of elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions to achieve the desired tetrafluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and substituted bicyclic compounds, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical studies due to its unique structural properties.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific fluorinated properties.
Wirkmechanismus
The mechanism by which Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved include electrophilic and nucleophilic interactions, leading to the formation of stable fluorinated products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: Another fluorinated bicyclic compound with similar structural features.
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: Known for its high fluorine content and unique reactivity.
Uniqueness
Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci) is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Its distinct reactivity and stability make it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C6H6F4 |
|---|---|
Molekulargewicht |
154.11 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluorobicyclo[2.2.0]hexane |
InChI |
InChI=1S/C6H6F4/c7-3-1-2(5(3)9)6(10)4(1)8/h1-6H |
InChI-Schlüssel |
GWMIMBGDYRPUNL-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(C(C1F)F)C(C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



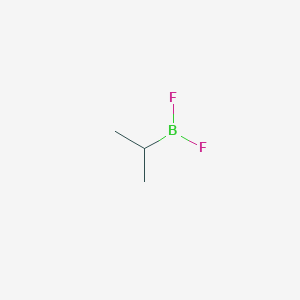
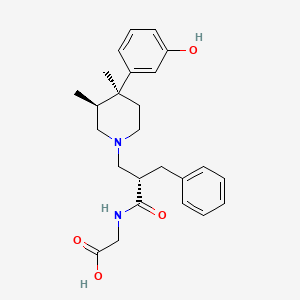


![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)
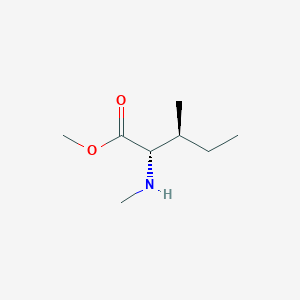
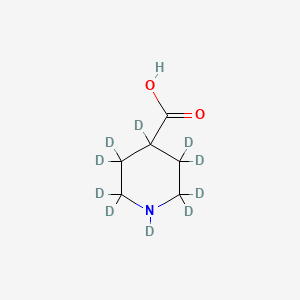
![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

